66G2Urf5HG
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 66G2Urf5HG involves the reaction of 5-benzoyl-2-(4-(2-methoxyphenyl)-1-piperazinyl)-4-thiazole with 2,2-dimethylpropanoyl chloride under appropriate conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
66G2Urf5HG: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
66G2Urf5HG: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, particularly in the modulation of neurological pathways.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 66G2Urf5HG involves its interaction with specific molecular targets, such as cytochrome P450 enzymes . The compound acts as a substrate for these enzymes, leading to its metabolism and subsequent biological effects. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.
Comparison with Similar Compounds
66G2Urf5HG: can be compared with other similar compounds, such as:
- N-(5-benzoyl-2-(4-(2-hydroxyphenyl)-1-piperazinyl)-4-thiazolyl)-2,2-dimethylpropanamide
- N-(5-benzoyl-2-(4-(2-methoxyphenyl)-1-piperazinyl)-4-thiazolyl)-2-methylpropanamide
- N-(5-benzoyl-2-(4-(2-methoxyphenyl)-1-piperazinyl)-4-thiazolyl)-3-hydroxy-2,2-dimethylpropanamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of This compound lies in its specific substitution pattern and its interaction with cytochrome P450 enzymes.
Properties
CAS No. |
1137536-21-0 |
---|---|
Molecular Formula |
C26H30N4O3S |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[5-benzoyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C26H30N4O3S/c1-26(2,3)24(32)27-23-22(21(31)18-10-6-5-7-11-18)34-25(28-23)30-16-14-29(15-17-30)19-12-8-9-13-20(19)33-4/h5-13H,14-17H2,1-4H3,(H,27,32) |
InChI Key |
AMMLHWSENDUVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(SC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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